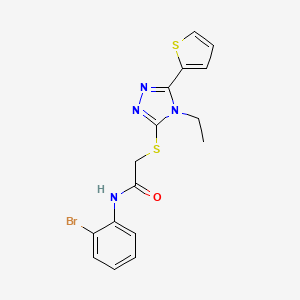

N-(2-Bromophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

CAS No. |

618412-30-9 |

|---|---|

Molecular Formula |

C16H15BrN4OS2 |

Molecular Weight |

423.4 g/mol |

IUPAC Name |

N-(2-bromophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C16H15BrN4OS2/c1-2-21-15(13-8-5-9-23-13)19-20-16(21)24-10-14(22)18-12-7-4-3-6-11(12)17/h3-9H,2,10H2,1H3,(H,18,22) |

InChI Key |

RLGWKYIYHVXSLS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: Starting from a suitable precursor, the triazole ring can be formed through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

Thioether Formation: The thiophene moiety can be introduced via nucleophilic substitution reactions, where a thiol group reacts with an electrophilic carbon center.

Acetamide Formation:

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromophenyl group or the triazole ring.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be studied for its potential activity against various pathogens or cancer cell lines.

Medicine

In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They might be investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, triazole derivatives can be used in the development of agrochemicals, such as herbicides or fungicides. They might also find applications in materials science for the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the enzyme’s function.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 2-bromophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects compared to the 4-ethylphenyl group in VUAA1. This may reduce solubility in aqueous media but improve membrane permeability .

- Synthetic Feasibility : Analogs with allyl or pyridinyl substituents (e.g., 6a) demonstrate moderate to high yields (50–83%) using H2O:EtOH or DMF:EtOH for crystallization .

Table 2: Functional Comparison of Orco Modulators

Key Observations :

- Agonist vs. Antagonist Activity: Minor structural changes dramatically alter function. For example, VUAA1 (3-pyridinyl) is an agonist, while OLC15 (2-pyridinyl) acts as an antagonist .

- Thiophene vs. Pyridine : The thiophen-2-yl group in the target compound may confer distinct receptor interactions compared to pyridinyl analogs, possibly reducing Orco affinity but enhancing selectivity for other targets (e.g., leukotriene biosynthesis enzymes) .

Pharmacokinetic and Stability Profiles

- Solubility : VUAA1 and related analogs require DMSO for solubilization (e.g., 100 mM stock in DMSO), suggesting the target compound may share similar hydrophobicity .

- Stability : VUAA1 retains activity for up to 3 weeks at −20°C, but stability of the target compound’s bromophenyl-thiophene system remains uncharacterized .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(2-Bromophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how is purity ensured?

Answer:

The compound is typically synthesized via nucleophilic substitution between a thiol-containing triazole precursor and a bromo-substituted acetamide derivative. Key steps include:

- Step 1: Preparation of 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (thiol precursor) through cyclization of thiosemicarbazide intermediates .

- Step 2: Reaction of the thiol precursor with N-(2-bromophenyl)-2-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to achieve ≥95% purity. Purity is confirmed via HPLC and melting point analysis .

Basic: What spectroscopic and computational methods validate the compound’s structure?

Answer:

- FT-IR: Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S stretch at ~680 cm⁻¹) .

- NMR:

- Mass Spectrometry (LCMS): Molecular ion peak at m/z 417 [M+H]⁺ .

- Computational: DFT calculations (e.g., B3LYP/6-311G(d,p)) optimize geometry and predict HOMO-LUMO energy gaps (~4.5 eV), correlating with experimental UV-Vis data .

Basic: What in vitro biological activities have been reported for this compound?

Answer:

- Antimicrobial Activity: Triazole-thioacetamide derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via disruption of bacterial cell membranes .

- Enzyme Inhibition: IC₅₀ values of ~1.5 µM against acetylcholinesterase (AChE) in kinetic assays, suggesting potential for neurodegenerative disease research .

- Actoprotective Effects: Enhances mitochondrial ATP synthesis in rodent models (ED₅₀ = 12 mg/kg), likely via modulation of oxidative phosphorylation .

Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?

Answer: Systematic structure-activity relationship (SAR) studies reveal:

Advanced: How can discrepancies between in vitro and in vivo efficacy data be resolved?

Answer: Common issues include poor bioavailability or metabolic instability . Strategies:

- Pharmacokinetic Profiling: Assess plasma half-life (e.g., LC-MS/MS) and metabolite identification (e.g., liver microsomes) .

- Prodrug Design: Introduce ester or amide prodrug moieties to enhance membrane permeability .

- In Silico Modeling: Predict LogP and P-glycoprotein efflux using tools like SwissADME .

Advanced: What computational approaches predict target binding modes?

Answer:

- Molecular Docking (AutoDock Vina): Dock the compound into AChE (PDB: 4EY7), identifying key interactions (e.g., hydrogen bonds with Ser203, π-stacking with Trp86) .

- MD Simulations (GROMACS): 100-ns simulations validate stability of ligand-receptor complexes (RMSD < 2.0 Å) .

- QSAR Models: Use CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values .

Advanced: How to address conflicting spectral data during characterization?

Answer: Contradictions (e.g., anomalous NMR shifts) may arise from solvent effects or tautomerism . Mitigation:

- Variable Temperature NMR: Identify dynamic processes (e.g., triazole ring tautomerism at 25–80°C) .

- Deuterated Solvents: Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

- X-ray Crystallography: Resolve absolute configuration (e.g., CCDC deposition for similar compounds) .

Advanced: How is selectivity against off-target proteins assessed?

Answer:

- Competitive Binding Assays: Test against panels of related enzymes (e.g., butyrylcholinesterase for AChE-targeted compounds) .

- Cellular Profiling: Use high-content screening (HCS) to evaluate cytotoxicity in HEK293 or HepG2 cells .

- Kinobeads® Technology: Identify off-target kinase interactions in proteome-wide assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.